molecular formula C10H11ClN2S B1483758 1-(chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2092724-93-9

1-(chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1483758
CAS No.: 2092724-93-9
M. Wt: 226.73 g/mol
InChI Key: DGUODWMHTUQXTE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a chloromethyl group at position 1, an ethyl group at position 5, and a thiophen-2-yl moiety at position 3. This structure combines a reactive chloromethyl group with aromatic and alkyl substituents, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or chalcones, followed by functionalization to introduce the chloromethyl group .

Properties

IUPAC Name

1-(chloromethyl)-5-ethyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-2-8-6-9(12-13(8)7-11)10-4-3-5-14-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUODWMHTUQXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCl)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1H-pyrazole is a pyrazole derivative notable for its unique structural features, including a chloromethyl group, an ethyl substituent, and a thiophene ring. This compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities, making it a valuable candidate in medicinal chemistry. The presence of the thiophene moiety enhances its electronic properties, contributing to its potential pharmacological applications.

The molecular formula of this compound is C10H11ClN2SC_{10}H_{11}ClN_2S with a molecular weight of 226.73 g/mol. Its structure allows for various chemical reactions, particularly due to the reactivity of the chloromethyl group, which can undergo nucleophilic substitutions and participate in cycloaddition reactions typical of five-membered heterocycles.

Pharmacological Profile

Pyrazole derivatives, including this compound, have been studied for their broad pharmacological activities:

  • Anti-inflammatory : Compounds similar to this pyrazole have shown significant inhibition of cyclooxygenase enzymes involved in inflammatory responses .
  • Antitumor : Some analogs have demonstrated efficacy against cancer cell lines by inhibiting pathways relevant to tumor progression.
  • Antimicrobial : The compound exhibits activity against various microbial strains, suggesting its potential as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition.
  • Modulation of Biological Targets : The unique combination of the thiophene and pyrazole rings may enhance interactions with biological targets, affecting enzyme activity and cellular pathways .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds highlights its unique properties:

Compound Name Structure Features Biological Activity
1-MethylpyrazoleMethyl group at N1 positionAntimicrobial
3-ThiophenylpyrazoleThiophene substitution at C3Anticancer
4-ChloropyrazoleChlorine at C4 positionAnti-inflammatory
This compound Chloromethyl and ethyl substituents with thiophene ringBroad pharmacological activities

This table illustrates that the specific combination of substituents in this compound may enhance its pharmacological profile compared to other pyrazoles lacking such features .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives. For instance:

  • A study published in PubMed highlighted that pyrazoles exhibit a wide range of activities against various biological agents, reinforcing their potential as therapeutic agents .
  • Another research article detailed the synthesis methods for similar compounds and their corresponding biological evaluations, indicating promising results in anti-inflammatory and anticancer assays .

Scientific Research Applications

Medicinal Chemistry

1-(Chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1H-pyrazole has demonstrated potential in various therapeutic areas:

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit carrageenan-induced edema in animal models, showing comparable efficacy to established anti-inflammatory drugs.
  • Antimicrobial Properties : The compound has been evaluated against a range of bacterial strains. Specific structural modifications were found to enhance its antimicrobial activity, suggesting its potential as a scaffold for developing new antibiotics.
  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. This makes it a candidate for further development in cancer therapeutics.

Agrochemical Applications

The compound's structure allows it to function as a potential agrochemical agent:

  • Pesticidal Activity : Preliminary studies suggest that pyrazole derivatives can act as effective pesticides. The incorporation of thiophene moieties has been linked to enhanced biological activity against agricultural pests, making these compounds valuable in crop protection strategies .

Polymer Chemistry

Research into the use of this compound in polymer synthesis has revealed its potential as a functional monomer:

  • Synthesis of Functional Polymers : The chloromethyl group allows for further functionalization, enabling the creation of polymers with tailored properties for specific applications in coatings and adhesives .

Case Studies

Study TypeFindings
Anti-inflammatory StudySignificant inhibition of edema in animal models compared to standard drugs.
Antimicrobial EvaluationEnhanced activity against bacterial strains linked to specific structural features.
Cancer Cell Line TestingPotent anticancer properties with promising IC50 values across various cancer types.
Pesticidal ActivityEffective against agricultural pests, suggesting utility in crop protection .
Polymer SynthesisDevelopment of functional polymers through chloromethyl group reactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Molecular Weight Notable Properties/Activities Reference
1-(Chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1H-pyrazole (Target) 1: -CH2Cl; 3: thiophen-2-yl; 5: -C2H5 Chloromethyl, ethyl, thiophene 240.74 g/mol Potential alkylating agent N/A
5-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole 1: -CH2CH2F; 3: thiophen-2-yl; 5: -CH2Cl Fluoroethyl, chloromethyl, thiophene 258.73 g/mol Enhanced reactivity (fluorine)
3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrazole 1: -C6H4OCH3; 3: thiophen-2-yl; 5: -C6H3(CH3)2 Aryl groups, methoxy 376.48 g/mol Antifungal/anti-inflammatory
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole 1: -CH2C6H4C2H5; 3: -CF3; 4: -NO2; 5: -CH3 Trifluoromethyl, nitro, benzyl 353.33 g/mol Electron-withdrawing substituents
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 1: -CH2C4H2SCl; 3: -NH2; 5: -CH3 Chlorothiophene, amine 257.76 g/mol Polar, hydrogen-bonding capability
Key Observations:
  • Substituent Position : The placement of the chloromethyl group (position 1 vs. 5) significantly alters reactivity. For example, 5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole () may exhibit different alkylation patterns compared to the target compound due to steric and electronic effects .
  • In contrast, the ethyl group in the target compound increases lipophilicity .
  • Thiophene Modifications : Substituted thiophenes (e.g., 3-chlorothiophene in ) enhance π-π stacking interactions but may reduce solubility compared to unsubstituted thiophene .

Q & A

Basic: What are the most effective synthetic methodologies for preparing 1-(chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1H-pyrazole, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols starting from functionalized pyrazole precursors. Key steps include:

  • Substituent Introduction : Chloromethylation via nucleophilic substitution or Friedel-Crafts alkylation using chloromethylating agents (e.g., chloromethyl ethers or chloroformates) under anhydrous conditions.
  • Thiophene Coupling : Suzuki-Miyaura cross-coupling or direct electrophilic substitution to attach the thiophen-2-yl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
  • Optimization : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst to enhance yield and reduce side reactions . Monitor reaction progress via TLC and purify by recrystallization in aqueous acetic acid .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data interpretation address ambiguities?

Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example, the thiophene protons resonate at δ 6.9–7.4 ppm, while chloromethyl protons appear as a singlet near δ 4.5–5.0 ppm .
  • X-ray Crystallography : Resolve regiochemistry and confirm the pyrazole-thiophene linkage. The compound’s monoclinic crystal system (space group P2₁/c) with unit cell parameters (e.g., a = 6.0686 Å, β = 91.559°) provides structural validation .
  • Ambiguities : Overlapping signals in NMR (e.g., ethyl vs. thiophene protons) require DEPT or HSQC experiments. For crystallography, refine thermal displacement parameters to resolve disorder in the chloromethyl group .

Advanced: How can researchers address contradictions in regioselectivity during the introduction of substituents on the pyrazole ring?

Answer:
Regioselectivity challenges arise due to competing electronic and steric effects:

  • Electronic Control : Use directing groups (e.g., ester or amide) at the pyrazole C-5 position to bias electrophilic substitution toward C-3. DFT calculations can predict charge distribution .
  • Steric Hindrance : Bulky reagents (e.g., tert-butyl groups) or low-temperature reactions minimize undesired C-4 substitution.
  • Validation : Compare experimental results (e.g., NOESY for spatial proximity) with computational models (e.g., molecular docking) .

Advanced: What strategies are employed to analyze the compound’s potential biological activity, particularly in drug discovery contexts?

Answer:

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) targeting receptors like cyclooxygenase-2 (COX-2) or kinases. Use PyMOL to visualize binding interactions with the thiophene and chloromethyl motifs .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or antitumor activity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include control compounds (e.g., doxorubicin) for comparison .
  • SAR Studies : Modify substituents (e.g., replace ethyl with propyl) and correlate changes with bioactivity to identify pharmacophores .

Advanced: How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity in catalytic applications?

Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. The thiophene moiety typically exhibits high electron density, making it reactive toward electrophiles .
  • Reactivity Prediction : Simulate nucleophilic attack at the chloromethyl group to assess hydrolysis rates. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) .
  • Catalytic Applications : Model adsorption on metal surfaces (e.g., Au or Pd) for potential use in heterogeneous catalysis. Charge transfer analysis reveals binding affinity .

Basic: What are the common side reactions during synthesis, and how can they be minimized?

Answer:

  • Side Reactions :
    • Di-substitution: Competing chloromethylation at multiple positions. Mitigate by using stoichiometric reagents and low temperatures.
    • Thiophene Ring Oxidation: Avoid strong oxidizers (e.g., HNO₃) and use inert atmospheres (N₂/Ar) during coupling steps .
  • Byproduct Identification : LC-MS or GC-MS to detect impurities (e.g., dimeric species). Optimize column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Advanced: How does the compound’s crystal packing influence its physicochemical stability?

Answer:

  • Intermolecular Interactions : Crystallographic data (e.g., V = 1697.57 ų) reveal π-π stacking between thiophene rings and hydrogen bonds (N–H⋯O) involving the pyrazole nitrogen. These interactions enhance thermal stability (TGA analysis) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolyzed chloromethyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
1-(chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1H-pyrazole

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